molecular formula C15H15N3O4 B10869540 N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide CAS No. 959241-32-8

N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide

Cat. No.: B10869540
CAS No.: 959241-32-8
M. Wt: 301.30 g/mol
InChI Key: PNAAFYDZXGONEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, an anilino group, and a furan ring. It is of interest due to its potential biological activities and its role in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of aniline to form 3-(acetylamino)aniline.

    Coupling Reaction: The 3-(acetylamino)aniline is then coupled with a furan derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N2-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-(Acetylamino)anilino)-2,2,2-trichloroethyl)-3-iodobenzamide
  • N-(1-(4-(Acetylamino)anilino)-2,2,2-trichloroethyl)-3-methylbenzamide

Uniqueness

N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetylamino group, anilino group, and furan ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

959241-32-8

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-[2-(3-acetamidoanilino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C15H15N3O4/c1-10(19)17-11-4-2-5-12(8-11)18-14(20)9-16-15(21)13-6-3-7-22-13/h2-8H,9H2,1H3,(H,16,21)(H,17,19)(H,18,20)

InChI Key

PNAAFYDZXGONEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.